molecular formula C13H15N B2387438 1-Phenyl-2-azaspiro[3.4]oct-6-ene CAS No. 1909327-70-3

1-Phenyl-2-azaspiro[3.4]oct-6-ene

Cat. No.: B2387438
CAS No.: 1909327-70-3
M. Wt: 185.27
InChI Key: CJYDNQIUMXIPAV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

Spirocyclic systems, which feature two rings connected by a single common atom, are of considerable interest in chemical research, particularly in medicinal chemistry and drug discovery. tandfonline.comnih.govtandfonline.combldpharm.comnih.gov Their inherent three-dimensional structure distinguishes them from more planar aromatic systems. tandfonline.com This three-dimensionality can lead to improved physicochemical properties, such as increased water solubility and metabolic stability, and allows for a more precise spatial arrangement of functional groups. tandfonline.comtandfonline.combldpharm.com The rigidity of the spirocyclic scaffold can lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for biological targets. tandfonline.com

Overview of Azaspirocyclic Motifs in Synthetic Organic Chemistry

Azaspirocyclic motifs, which incorporate a nitrogen atom into the spirocyclic framework, are particularly valuable in synthetic organic chemistry. nih.govresearchgate.netnih.gov The presence of the nitrogen atom can influence the molecule's basicity, polarity, and hydrogen bonding capabilities, properties that are crucial for biological activity. tandfonline.com The synthesis of these complex structures often involves innovative chemical transformations, including intramolecular cyclization reactions. nih.govresearchgate.net For instance, methods like the intramolecular Prins cyclization/Schmidt reaction have been developed for constructing azaspiro researchgate.netresearchgate.netnonane skeletons. nih.gov The development of novel synthetic routes to access diverse azaspirocyclic scaffolds remains an active area of research. acs.orgrsc.org

Chemical Data of 1-Phenyl-2-azaspiro[3.4]oct-6-ene

Basic chemical data for this compound has been reported by chemical suppliers. americanelements.combldpharm.com

PropertyValueSource
Chemical Formula C₁₃H₁₅N americanelements.com
Molecular Weight 185.27 g/mol americanelements.com
IUPAC Name This compound americanelements.com
CAS Number 1909327-70-3 bldpharm.com
SMILES C1=CC=C(C=C1)C2N=C3C=CCC32 americanelements.com
Appearance Liquid americanelements.com

Despite the commercial availability and defined chemical properties of this compound, detailed research findings specifically on its synthesis, reactivity, and biological activity are not extensively available in publicly accessible scientific literature. However, the synthesis of the parent 2-azaspiro[3.4]octane scaffold has been described, providing insight into potential synthetic strategies. rsc.org

An in-depth examination of the synthetic routes toward the azaspirocyclic scaffold reveals a variety of sophisticated chemical strategies. This article focuses on the synthetic methodologies applicable to this compound and its analogous structures, providing a detailed look at modern cyclization-based approaches.

II. Synthetic Methodologies for this compound and Analogous Azaspiro[3.4]octenes

The construction of the 2-azaspiro[3.4]octane framework, a key structural motif in medicinal chemistry, has been approached through several innovative synthetic routes. rsc.orgacs.orgacs.org These methods often involve the strategic annulation of either the four-membered azetidine (B1206935) ring or the five-membered cyclopentane (B165970) ring, utilizing conventional chemical transformations. rsc.org

**2.1. Strategies for Azaspirocycle Construction

The creation of spirocyclic systems, particularly those containing nitrogen (azaspirocycles), presents unique challenges due to the formation of a sterically demanding quaternary carbon center. Chemists have developed a range of cyclization strategies to efficiently assemble these complex three-dimensional structures.

A powerful method for synthesizing 1-azaspiro[4.4]nonane derivatives involves a domino radical bicyclization process. acs.orgacs.org This strategy utilizes O-benzyl oxime ethers that contain either a halogenated aromatic ring or a terminal alkyne group, along with an alkenyl moiety. nih.gov The bicyclization is typically initiated by a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) at elevated temperatures or triethylborane (B153662) (Et₃B) at room temperature, and the reaction is promoted by a mediator like tributyltin hydride (Bu₃SnH). acs.orgacs.org

The process involves the formation and subsequent capture of alkoxyaminyl radicals, leading to the construction of the 1-azaspiro[4.4]nonane skeleton in a single step. acs.org Yields for this transformation range from 11% to 67%, often producing a mixture of diastereomers with a preference for the trans configuration. acs.orgnih.gov The efficiency of the reaction is influenced by the substituents on the alkenyl moiety; electron-withdrawing groups or aryl substituents generally give better results. acs.org

Starting Material (O-benzyl oxime ether)Radical InitiatorYield (%)Diastereomeric Ratio (trans:cis)
(E)-N-(benzyloxy)-1-(2-bromophenyl)-5-phenylpent-4-en-1-imineAIBN, Bu₃SnH6790:10
(E)-N-(benzyloxy)-1-(2-iodophenyl)-5-phenylpent-4-en-1-imineAIBN, Bu₃SnH6595:5
(E)-N-(benzyloxy)-1-(2-iodophenyl)-5-phenylpent-4-en-1-imineEt₃B, Bu₃SnH56>95:5
N-(benzyloxy)-1-(2-iodophenyl)hex-5-en-1-imineAIBN, Bu₃SnH1160:40
N-(benzyloxy)-1-phenylhept-6-en-1-yn-1-imineAIBN, Bu₃SnH4550:50

The aza-Prins cyclization has emerged as a highly effective and stereoselective method for constructing nitrogen-containing heterocyclic compounds, including spirocyclic architectures. researchgate.net This reaction typically involves the acid-catalyzed cyclization of a homoallylic amine with a carbonyl compound, such as an aldehyde or ketone. rsc.org Recent advancements have expanded this methodology to the synthesis of complex spirocyclic systems by coupling the aza-Prins reaction with subsequent cyclizations in one-pot procedures. researchgate.net

For instance, the reaction of 3-hydroxyisoindolones with alkynes can initiate an alkynyl halo-aza-Prins cyclization to produce aza-Prins adducts. nih.gov These intermediates can then undergo further transformation, such as an oxidative halo-Nazarov cyclization, to yield complex, angular-fused N-heterocyclic spiro-compounds. nih.govresearchgate.net This powerful sequence allows for the formation of two new rings, two new carbon-carbon bonds, and an aza-tertiary stereocenter in good yields. nih.gov The versatility of the aza-Prins cyclization allows for the use of various ketones, leading to piperidine-containing spirocycles in yields ranging from 30% to 87%. researchgate.net Furthermore, the reaction of 3-vinyl-1,2,3,4-tetrahydroquinoline derivatives with isatin (B1672199) derivatives provides a direct route to polycyclic spirooxindoles with high diastereoselectivity. acs.org

Amine ComponentCarbonyl ComponentProduct TypeYield (%)
Homoallylic amineVarious ketonesSpiro-piperidines30-87
3-Vinyl-1,2,3,4-tetrahydroquinolineIsatinSpirooxindole70
3-Vinyl-1,2,3,4-tetrahydroquinolineN-MethylisatinSpirooxindole82
3-Vinyl-1,2,3,4-tetrahydroquinoline5-ChloroisatinSpirooxindole76

Gold(I) catalysis has proven to be a formidable tool for the synthesis of complex molecular architectures due to the carbophilic nature of gold complexes. researchgate.net A notable application is the Gold(I)-catalyzed cascade reaction of 1,6-enynes, which provides access to functionalized spiro[4.5]decanes and 7-azaspiro[4.5]decanes. This reaction proceeds via a cyclization/semipinacol rearrangement sequence. researchgate.net

The use of a catalyst system such as JohnPhosAuCl/NaBARF facilitates this transformation, affording the desired spirocyclic products with good to excellent diastereoselectivities, ranging from 6.7:1 to over 20:1. The reaction is believed to proceed through the gold-catalyzed activation of the alkyne, followed by a 6-endo-dig cyclization and a subsequent semipinacol-type rearrangement to construct the spirocyclic core. This methodology is valued for its mild reaction conditions and broad substrate scope. researchgate.net

Substrate (1,6-Enyne)Catalyst SystemProduct TypeDiastereomeric Ratio (dr)
N-(4-methoxybenzyl)-N-(1-phenyl-1-(2-vinylphenyl)but-3-yn-1-yl)acetamideJohnPhosAuCl/NaBARF7-Azaspiro[4.5]decane>20:1
N-(4-methoxybenzyl)-N-(1-(p-tolyl)-1-(2-vinylphenyl)but-3-yn-1-yl)acetamideJohnPhosAuCl/NaBARF7-Azaspiro[4.5]decane>20:1
N-(1-(4-fluorophenyl)-1-(2-vinylphenyl)but-3-yn-1-yl)-N-(4-methoxybenzyl)acetamideJohnPhosAuCl/NaBARF7-Azaspiro[4.5]decane10:1
N-(1-(4-chlorophenyl)-1-(2-vinylphenyl)but-3-yn-1-yl)-N-(4-methoxybenzyl)acetamideJohnPhosAuCl/NaBARF7-Azaspiro[4.5]decane6.7:1

The synthesis of spiro compounds containing a seven-membered ring can be achieved through a sophisticated cascade process involving rhodium(I) catalysis. nih.gov This method utilizes 1,5-bisallenes as starting materials, which undergo a Rh(I)-catalyzed cycloisomerization to form a non-isolable cycloheptatriene (B165957) intermediate. This intermediate then readily participates in a highly selective Diels–Alder homodimerization. nih.gov

This cascade reaction results in the formation of complex spirocyclic structures featuring both seven- and six-membered rings within the spirobicyclic system. The reaction demonstrates remarkable chemo- and regioselectivity across a range of substrates, including those with aromatic and aliphatic sulfonamide tethers. The inherent rigidity of the resulting spirocyclic scaffold is a desirable feature in drug discovery for optimizing the three-dimensional orientation of pharmacophores. nih.gov

Substrate (1,5-Bisallene Tether)CatalystProductYield (%)
N-Tosyl[Rh(cod)Cl]₂, (R)-DTBM-SEGPHOSAzaspiro Compound81
N-Mesitylenesulfonyl[Rh(cod)Cl]₂, (R)-DTBM-SEGPHOSAzaspiro Compound80
N-(4-nitrobenzenesulfonyl)[Rh(cod)Cl]₂, (R)-DTBM-SEGPHOSAzaspiro Compound75
N-(tert-butylsulfonyl)[Rh(cod)Cl]₂, (R)-DTBM-SEGPHOSAzaspiro Compound65

Palladium-catalyzed reactions, particularly those involving C–H activation, represent a cornerstone of modern organic synthesis for creating complex molecules. nih.govrsc.org This approach has been successfully applied to the synthesis of spirocycles like spirooxindoles and spirodihydrobenzofurans. acs.orgnih.gov The reaction mechanism is a sequential process that begins with the oxidative addition of an aryl iodide to a Pd(0) catalyst, followed by carbopalladation onto a tethered alkene. acs.org

The key step involves an intramolecular C–H activation of a nearby aryl group, which forms a palladacycle intermediate. researchgate.net This intermediate is then trapped by an alkyne or a benzyne, which inserts into the palladium-carbon bond. acs.orgnih.gov A final reductive elimination step releases the spirocyclic product and regenerates the active Pd(0) catalyst. This method is highly efficient, affording spirocycles in good to excellent yields with complete regiocontrol, and has proven to be scalable. acs.orgnih.gov

SubstrateCoupling PartnerCatalyst/LigandProduct TypeYield (%)
N-(2-iodobenzyl)-N-methyl-2-vinylanilineo-(Trimethylsilyl)phenyl triflatePd(OAc)₂, dppmSpirooxindole78
N-(2-iodobenzyl)-2-vinylanilineo-(Trimethylsilyl)phenyl triflatePd(OAc)₂, dppmSpirooxindole85
1-(2-Iodobenzyloxy)-2-vinylbenzeneo-(Trimethylsilyl)phenyl triflatePd(OAc)₂, dppmSpirodihydrobenzofuran88
N-(2-iodobenzyl)-N-methyl-2-vinylanilineDiphenylacetylenePd(OAc)₂, PPh₃Spirooxindole85
1-(2-Iodobenzyloxy)-2-vinylbenzeneDiphenylacetylenePd(OAc)₂, PPh₃Spirodihydrobenzofuran92

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-azaspiro[3.4]oct-6-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-6-11(7-3-1)12-13(10-14-12)8-4-5-9-13/h1-7,12,14H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYDNQIUMXIPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC12CNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 1 Phenyl 2 Azaspiro 3.4 Oct 6 Ene and Analogous Azaspiro 3.4 Octenes

Strategies for Azaspirocycle Construction

Cyclization-Based Approaches

Intramolecular Cyclization Methods via Double Reductive Amination and N-N Bond Cleavage for Azaspirocycles

A notable strategy for the synthesis of azaspirocycles involves an intramolecular cyclization process that hinges on a double reductive amination followed by the cleavage of a newly formed N-N bond. This approach provides a pathway to complex nitrogen-containing spiro-compounds.

One such methodology involves the tosylation of β-aminopropioamidoximes that contain six-membered N-heterocycles like piperidine, morpholine (B109124), or thiomorpholine. researchgate.netnih.gov This is followed by an N-N bond-forming intramolecular cyclization. nih.gov The resulting 2-aminospiropyrazolinium toluenesulfonates can then undergo ion exchange reactions to yield the corresponding chlorides and hexafluorophosphates in high yields (55-97%). researchgate.netnih.gov The structural integrity of these spiro-compounds has been confirmed through single-crystal X-ray diffraction analysis, which also revealed the presence of both axial and equatorial conformations of the spiro-cations in the solid state. researchgate.netnih.gov

Another innovative approach is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines to produce various tautomeric forms of indazoles. organic-chemistry.org This method has proven effective for synthesizing 2-substituted 2H-indazoles, which are valuable in drug design. organic-chemistry.org The proposed mechanism for this reaction involves the oxidation of the aniline (B41778) nitrogen to a nitroso intermediate, which then undergoes nucleophilic addition and cyclization. organic-chemistry.org

Visible Light-Induced Photocatalytic Approaches to N-Heterospirocycles

Visible-light photocatalysis has emerged as a powerful and sustainable tool for the synthesis of complex organic molecules, including N-heterospirocycles. scispace.comnih.govacs.org This approach offers a streamlined route to C(sp3)-rich N-heterospirocycles from readily available starting materials. scispace.comnih.govacs.org

A general strategy utilizes a highly reducing iridium photocatalyst to construct complex N-heterospirocycles from aliphatic ketones and aldehydes with a variety of alkene-containing secondary amines. scispace.comnih.govacs.org The success of this method relies on the synergistic reactivity of 1,4-cyclohexadiene (B1204751) and a Hantzsch ester. scispace.comnih.govacs.org This methodology provides access to N-heterospirocycles with structural features relevant for fragment-based drug discovery. scispace.comnih.govacs.org

Another photocatalytic approach facilitates the direct assembly of N-heterospirocycles through the generation of N-centered radicals. cam.ac.ukacs.org This method allows for the construction of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes in moderate to very good yields. cam.ac.ukacs.org The reaction proceeds via the homolytic cleavage of an N-X bond, which can be initiated by direct photoexcitation with UV light or through photosensitization. acs.org The versatility of this method is enhanced by the ability to modify the group attached to the nitrogen atom, thereby modulating the reactivity of the N-centered radical. acs.org

Furthermore, a visible-light-induced cascade Meerwein addition/cyclization of N-benzylacrylamides has been developed to access azaspirocyclic cyclohexadienones. rsc.org This reaction involves a C-F bond cleavage and utilizes water as an external oxygen source, allowing for the incorporation of diverse aromatic moieties from aryldiazonium salts. rsc.org

Electrophilic Cyclization Strategies for Azaspiro[4.5]trienones

Electrophilic cyclization represents a key strategy for the synthesis of azaspiro[4.5]trienones. These methods often involve the generation of a reactive intermediate that undergoes a ring-closing reaction to form the spirocyclic core. While specific examples for the direct synthesis of 1-Phenyl-2-azaspiro[3.4]oct-6-ene via this method are not detailed in the provided context, the principles can be applied to the synthesis of related azaspirocyclic systems.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, offering high levels of stereocontrol and atom economy.

1,3-Dipolar Cycloaddition Approaches for Spirocyclic Amine Synthesis

The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered rings and has been effectively employed in the synthesis of spirocyclic amines. scispace.comwikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org

One approach involves the reaction of azomethine ylides, generated from the decarboxylative condensation of α-amino acids with arylaldehydes, with various dipolarophiles. nih.gov This method provides access to pyrrolidine-containing spiro-compounds. nih.gov Cyclic amines can also be used to generate azomethine ylides for the synthesis of spirooxindole-pyrrolidines. nih.gov

Asymmetric 1,3-dipolar cycloadditions have also been developed to construct chiral spirocyclic heterocycles. acs.orgnih.gov For instance, the reaction of diazoacetates or nitrile oxides with α-methylene lactams, catalyzed by a chiral magnesium Lewis acid, can produce chiral spirocyclic pyrazolines and isoxazolines in high yields and enantioselectivities. acs.orgnih.gov

A DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition between trifluoroethyl amine-derived isatin (B1672199) ketimines and chalcones has been successfully used to synthesize 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles with high yields and excellent diastereoselectivities. rsc.org

Staudinger Reaction for Spiro-β-Lactam Formation

The Staudinger reaction, or Staudinger ketene-imine cycloaddition, is a classic method for the synthesis of β-lactams. wikipedia.org This [2+2] cycloaddition involves the reaction of a ketene (B1206846) with an imine. wikipedia.orgorganic-chemistry.org The reaction proceeds through a zwitterionic intermediate, and the stereochemistry of the resulting β-lactam is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgnih.gov Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern favors trans-β-lactams. organic-chemistry.org

This reaction has been instrumental in the synthesis of β-lactam antibiotics. wikipedia.org While the direct application to this compound is not explicitly described, the Staudinger reaction provides a powerful tool for constructing the four-membered azetidine (B1206935) ring present in spiro-β-lactam structures. The reaction can also be performed catalytically, allowing for enantioselective synthesis. organic-chemistry.org

Ring-Closing Metathesis (RCM) in Spiropiperidine Synthesis

Ring-closing metathesis (RCM) has become a prominent method for the synthesis of a wide variety of cyclic and spirocyclic compounds, including spiropiperidines. nih.govrsc.orgresearchgate.netrsc.org This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the intramolecular reaction of a diene to form a new ring. rsc.org

A tandem RCM strategy has been successfully employed to synthesize functionalized spiropiperidines. nih.govresearchgate.netrsc.org For example, a tandem Swern oxidation-Wittig olefination followed by RCM has been used to create a spiropiperidine scaffold. researchgate.net In another approach, the conjugate addition of allyltributylstannane (B1265786) to dihydropyridones generates gem-bis-alkenyl intermediates, which then undergo RCM to form spirocarbocycles in excellent yields. rsc.org

The RCM reaction has also been utilized to synthesize spiropiperidine-3,3'-oxindole scaffolds, which can act as type II β-turn peptide isosteres. scispace.com This involves the N-acylation and N-allylation of an oxindole (B195798) derivative to form a diene, which is then subjected to RCM with a Grubbs II catalyst. scispace.com

The following table summarizes the key aspects of the discussed synthetic methodologies.

Methodology Key Features Reactants/Intermediates Products Catalyst/Reagent
Intramolecular Cyclization via Double Reductive Amination and N-N Bond Cleavage N-N bond formation followed by cleavageβ-aminopropioamidoximes, 2-aminomethyl-phenylaminesAzaspirocycles, IndazolesTosyl chloride, (NH4)2MoO4/H2O2
Visible Light-Induced Photocatalysis Use of visible light, generation of radical intermediatesAliphatic ketones/aldehydes, alkene-containing secondary amines, N-allylsulfonamidesC(sp3)-rich N-heterospirocycles, β-spirocyclic pyrrolidinesIridium photocatalyst, Photosensitizers
1,3-Dipolar Cycloaddition Formation of five-membered rings, high stereocontrolAzomethine ylides, diazoacetates, nitrile oxides, α-methylene lactamsSpirocyclic amines, spirooxindole-pyrrolidines, chiral spirocyclic heterocyclesChiral magnesium Lewis acid, DBU
Staudinger Reaction Formation of four-membered β-lactam ringsKetenes, iminesSpiro-β-lactams-
Ring-Closing Metathesis (RCM) Intramolecular diene cyclizationDienes, gem-bis-alkenyl intermediatesSpiropiperidines, spirocarbocyclesGrubbs catalyst

Stereoselective and Asymmetric Synthesis of Azaspiro[3.4]octenes

Achieving stereocontrol in the synthesis of azaspiro[3.4]octenes is crucial for their application in drug discovery, as different stereoisomers can exhibit vastly different biological activities.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. numberanalytics.com One of the most successful chiral auxiliaries for the asymmetric synthesis of nitrogen-containing heterocycles is the N-tert-butanesulfinyl group. beilstein-journals.org These auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed to yield the desired enantiomerically enriched product. numberanalytics.combeilstein-journals.org

The electron-withdrawing nature of the sulfinyl group in N-tert-butanesulfinyl imines activates the imine carbon for nucleophilic attack, allowing for highly diastereoselective additions of organometallic reagents. beilstein-journals.org A notable application is the synthesis of 1-phenyl-2-azaspiro[3.4]octane, where the addition of the ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl imine proceeds with high diastereoselectivity. beilstein-journals.org Subsequent reduction and intramolecular cyclization afford the desired azaspirocycle. beilstein-journals.org The absolute stereochemistry of these products has been confirmed through single-crystal X-ray diffraction analysis. beilstein-journals.org

This methodology has proven to be versatile, enabling the synthesis of various 1-substituted 2-azaspiro[3.3]heptanes, 1-phenyl-2-azaspiro[3.4]octane, and 1-phenyl-2-azaspiro[3.5]nonane from chiral imines and ethyl cycloalkanecarboxylates. beilstein-journals.org The easy removal of the tert-butanesulfinyl group provides access to enantioenriched free amines, which are valuable building blocks for further synthetic transformations. beilstein-journals.org

Spirocyclic oxindoles are important structural motifs found in numerous bioactive natural products and pharmaceuticals. nih.gov The development of enantioselective catalytic methods to access these scaffolds is therefore of high importance. A significant advancement in this area is the use of phase-transfer catalysis (PTC) for the synthesis of spirocyclic azetidine oxindoles. nih.gov

In one approach, a novel chiral cation phase-transfer catalyst containing a pentafluorosulfanyl (SF5) group, derived from a cinchona alkaloid, was employed to achieve the intramolecular C-C bond formation for the synthesis of spiro-3,2′-azetidine oxindoles with high enantioselectivity (up to 2:98 er). nih.gov This reaction proceeds via the activation of a chloride leaving group, with the chiral catalyst inducing asymmetry. nih.gov The resulting enantioenriched products can be readily elaborated into a variety of medicinally relevant compounds. nih.gov

Another organocatalytic approach utilizes a bifunctional cinchona-type β-isocupridine-based catalyst for the formal [2+2] annulation of isatin-derived N-tert-butylsulfonyl ketimines with allenoates. This method provides access to spirocyclic oxindoles bearing a 4-methyleneazetidine ring with high stereocontrol. researchgate.net

Furthermore, an organocatalytic Michael/cyclization cascade reaction of 3-aminooxindoles with 2-enoylpyridines, catalyzed by a cinchonidine-based thiourea, has been developed for the synthesis of chiral spiro[pyrrolidin-3,2′-oxindole] derivatives with high diastereo- and enantioselectivity. rsc.org

Diastereoselective synthesis is a powerful strategy for controlling the relative stereochemistry of multiple stereocenters in a molecule. Several diastereoselective approaches have been successfully applied to the construction of azaspirocycles.

Another diastereoselective approach utilizes [3+2]- and [3+3]-aza-annulation reactions of α-ketolactones and α-ketolactams. researchgate.net These reactions proceed with good yields, and the subsequent reduction of the exocyclic double bond in the enamide intermediate occurs with excellent diastereoselectivity, creating three new stereocenters in a controlled manner. researchgate.net

A notable example of a diastereoselective reaction is the DABCO-catalyzed reaction of isatin-derived ketimines with allenoates. researchgate.net The use of a bulky tert-butanesulfinyl chiral auxiliary directs the stereochemical outcome, leading to the formation of single diastereoisomers of spirocyclic oxindoles containing a 4-methyleneazetidine ring. researchgate.net

Functionalization of Azaspiro[3.4]octene Scaffolds for Chemical Diversification

The azaspiro[3.4]octene core is a versatile scaffold that can be readily functionalized to generate libraries of diverse compounds for drug discovery. researchgate.netnih.gov The presence of reactive sites allows for various chemical modifications.

For instance, the nitrogen atom of the azaspirocycle can be selectively N-alkylated to introduce a wide range of substituents. researchgate.net Additionally, the carbonyl groups in spirocyclic diketopiperazines, synthesized via diastereoselective methods, can be reduced to the corresponding piperazines, further expanding the chemical space. researchgate.net

The versatility of the azaspiro[3.4]octene scaffold is also demonstrated by its incorporation into more complex molecular architectures. For example, spirocyclic amino acids derived from these scaffolds have been incorporated into the structure of the anesthetic drug Bupivacaine. researchgate.net

Furthermore, the development of step-economic and scalable syntheses of novel thia-azaspiro[3.4]octanes highlights the potential of these scaffolds as multifunctional modules in drug discovery. nih.gov These compounds and their intermediates represent uncharted chemical space with the potential for novel biological activities. researchgate.netnih.gov

The table below summarizes some of the key synthetic methodologies discussed:

Methodology Key Features Resulting Scaffolds Stereocontrol
Chiral Auxiliaries (N-tert-Butanesulfinyl Imines)Temporary attachment of a chiral group to direct stereochemistry. numberanalytics.combeilstein-journals.org1-Phenyl-2-azaspiro[3.4]octane and analogs. beilstein-journals.orgHigh diastereoselectivity. beilstein-journals.org
Enantioselective Catalysis (Phase-Transfer Catalysis)Use of a chiral catalyst to induce enantioselectivity in a cyclization reaction. nih.govSpirocyclic azetidine oxindoles. nih.govHigh enantioselectivity. nih.gov
Diastereoselective AnnulationControlled formation of multiple stereocenters in a single reaction sequence. researchgate.netSpirocyclic diketopiperazines, pyrrolidones, and piperidones. researchgate.netExcellent diastereoselectivity. researchgate.net

Iii. Reactivity and Transformation Studies of Azaspiro 3.4 Octene Systems

Ring-Opening and Ring-Expansion Reactions

The inherent ring strain in the azaspiro[3.4]octene framework makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to diverse molecular architectures. While specific studies on 1-Phenyl-2-azaspiro[3.4]oct-6-ene are not extensively documented, the reactivity of analogous strained heterocyclic systems offers valuable insights. For instance, related strained spirocyclic systems, such as donor-acceptor cyclopropanes spiro-fused with isoxazolones, have been shown to undergo C-C bond cleavage to form a 1,3-dipole. mdpi.comresearchgate.net This dipole can then undergo further reactions, leading to rearranged products. mdpi.comresearchgate.net

In a similar vein, the P-N bond in 1-phospha-2-azanorbornenes is readily cleaved by nucleophiles like alcohols. mdpi.com This reaction is often reversible, but the ring-opened product can be trapped by subsequent reactions, such as sulfurization of the phosphorus atom. mdpi.com This suggests that the C-N bond in the azetidine (B1206935) ring of this compound could potentially be cleaved under specific conditions, leading to linear or macrocyclic structures.

The table below summarizes potential ring-opening reactions based on analogous systems.

Starting Material AnalogueReagents/ConditionsProduct TypeRef.
(Z)-benzylideneisoxazoloneDiazomethaneRearranged spirocyclopropane mdpi.com
1-phospha-2-azanorborneneEthanolRing-opened 2,3-dihydrophosphole derivative mdpi.com

Reactions with Carbon-Nitrogen Multiple Bonds, including C,N-Diarylnitrilimines

The reaction of strained spirocycles with 1,3-dipoles, such as nitrilimines, provides a powerful tool for the construction of more complex heterocyclic systems. Research on the reaction of 2-Phenyl-1-azaspiro[2.2]pent-1-ene with C,N-diarylnitrilimines has demonstrated the formation of various spiro-heterocyclic products. oup.com Depending on the reaction conditions, different cycloadducts and rearrangement products are observed. oup.com

These reactions likely proceed through an initial 1,3-dipolar cycloaddition of the nitrilimine to the C=N bond of the azaspiroalkene, followed by potential rearrangements of the initial adduct. The specific products formed are influenced by factors such as the substituents on the nitrilimine and the reaction temperature. Extrapolating from these findings, the reaction of this compound with C,N-diarylnitrilimines would be expected to yield novel, highly functionalized spiro-triazole or other expanded heterocyclic systems.

The outcomes of the reaction between a related azaspiropentene and C,N-diarylnitrilimines are detailed in the table below. oup.com

ReactantsReaction ConditionsMajor ProductsRef.
1,2-Diphenyl-1-azaspiro[2.2]pentane and C,N-DiarylnitriliminesVaries4,5,7,8-tetraphenyl-4,6,7-triazaspiro[2.5]oct-5-ene, 1,5,7,8-tetraphenyl-5,6,8-triazaspiro[3.4]oct-6-ene, and others oup.com
2-Phenyl-1-azaspiro[2.2]pent-1-ene and C,N-DiarylnitriliminesNot specified1,2,4-triphenyl-2,3,5-triazabicyclo[4.2.0]octa-3,5-diene (from rearrangement of initial cycloadduct) oup.com

Metal-Catalyzed Carbene Insertion Reactions in Spirocyclic Compound Synthesis

Transition-metal-catalyzed carbene insertion reactions represent a highly efficient method for the formation of carbon-carbon and carbon-heteroatom bonds, and are particularly useful in the synthesis of strained ring systems. rsc.orgdntb.gov.uanih.gov The synthesis of spirocyclic compounds can be achieved through intramolecular carbene insertion into C-H bonds. rsc.org While a specific synthesis of this compound using this method is not detailed in the literature, the general principles are well-established. rsc.orgnih.gov

The process typically involves the in-situ generation of a metal carbene from a diazo compound precursor in the presence of a transition metal catalyst, such as rhodium or copper. nih.gov This reactive intermediate can then undergo insertion into a C-H bond within the same molecule to form a new ring. For the synthesis of a this compound scaffold, a suitable precursor would be a substituted cyclopentene (B43876) bearing a diazoacetyl group and a nitrogen-protecting group that can be later removed or modified.

Below is a generalized table of transition metals and bond types involved in carbene insertion reactions.

Catalyst TypeBond Type for InsertionApplicationRef.
Rhodium, Ruthenium, CopperC-H, N-H, Si-H, O-H, S-HC-C and C-X bond formation nih.govnih.gov
Transition MetalsB-H, Sn-H, Ge-H, P-HSynthesis of organometallics nih.gov

Derivatization Strategies for Enhanced Structural Complexity

Once the core azaspiro[3.4]octene skeleton is in place, further derivatization can be employed to introduce additional structural complexity and to fine-tune the properties of the molecule. These strategies can target different parts of the this compound molecule, including the phenyl ring, the nitrogen atom, and the cyclopentene double bond.

One common approach involves the modification of aromatic rings present in the molecule. For example, in the development of somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists based on a 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core, the introduction of a carboxyl group onto a terminal benzene (B151609) ring significantly enhanced the antagonistic activity. nih.gov Similarly, the phenyl group of this compound could be functionalized through electrophilic aromatic substitution or cross-coupling reactions to introduce a variety of substituents.

The nitrogen atom of the azetidine ring is another key handle for derivatization. N-acylation, N-alkylation, or N-arylation can be used to introduce diverse functional groups, which can modulate the steric and electronic properties of the molecule and potentially introduce new functionalities for further reactions.

The double bond in the cyclopentene ring offers a site for various addition reactions, such as hydrogenation, halogenation, epoxidation, or dihydroxylation, leading to a range of saturated and functionalized spirocyclic derivatives. Furthermore, the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has been achieved through a key metal-catalyzed oxidative cyclization step, followed by further modifications to enhance their biological activity. nih.gov

The table below outlines some general derivatization strategies applicable to azaspirocyclic systems.

Derivatization SiteReaction TypePotential OutcomeRef.
Aromatic RingIntroduction of functional groups (e.g., -COOH)Enhanced biological activity nih.gov
Nitrogen AtomN-acylation, N-alkylationModulation of electronic/steric propertiesGeneral knowledge
Cyclopentene Double BondHydrogenation, Halogenation, EpoxidationSaturated and functionalized derivativesGeneral knowledge
Amide PrecursorMetal-catalyzed oxidative cyclizationFormation of spiro-dione systems nih.gov

Iv. Structural Elucidation and Stereochemical Analysis of 1 Phenyl 2 Azaspiro 3.4 Oct 6 Ene Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular framework of these spirocyclic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and various 2D techniques, is indispensable for establishing the precise connectivity of atoms in 1-Phenyl-2-azaspiro[3.4]oct-6-ene derivatives. mdpi.com The chemical shifts, coupling constants, and through-space correlations observed in NMR spectra offer a detailed picture of the molecular structure.

For instance, in the structural analysis of related spirocyclic systems like (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, ¹H and ¹³C NMR data were crucial. mdpi.com The proton NMR spectrum would be expected to show distinct signals for the phenyl group protons, the olefinic protons of the cyclopentene (B43876) ring, and the methylene (B1212753) and methine protons of the azetidine (B1206935) and cyclopentene rings. The coupling patterns between these protons help to establish their relative positions. Similarly, the ¹³C NMR spectrum provides information on the number and types of carbon atoms present, including the characteristic shifts for the spiro carbon and the carbons of the phenyl and cyclopentene moieties. mdpi.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm proton-proton and proton-carbon connectivities, respectively.

Table 1: Representative NMR Data for a Spirocyclic Azetidine Derivative

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Phenyl-H 7.55–7.44 (m) 135.8, 131.3, 129.2, 128.2
CH₂ (azetidine) 3.16 (qd) 35.4
CH (cyclopentene) 2.49–2.42 (m) 31.8
CH₂ (cyclopentene) 2.37–2.34 (m) 26.2
C=O - 177.3
C=N - 167.0

Note: Data is for a related spiro compound, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, and serves as an illustrative example. mdpi.com

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound derivatives and for gaining insights into their structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the molecule. mdpi.com

The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure. For azaspiro compounds, common fragmentation pathways may involve cleavage of the azetidine ring or loss of the phenyl substituent. The analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule. For example, the detection of a fragment corresponding to the phenyl group or the cyclopentene ring would provide strong evidence for their presence in the parent molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands for the various functional groups within its structure.

Key expected IR absorptions include:

C-H stretching (aromatic): Typically observed in the 3100-3000 cm⁻¹ region. libretexts.org

C-H stretching (aliphatic): Found in the 3000-2850 cm⁻¹ range. orgchemboulder.com

C=C stretching (alkene): A moderate band in the 1680-1640 cm⁻¹ region. vscht.cz

C=C stretching (aromatic): In-ring vibrations appear around 1600-1450 cm⁻¹. libretexts.org

C-N stretching: Generally seen in the 1335-1020 cm⁻¹ range for amines. orgchemboulder.comcopbela.org

N-H stretching (if present as a secondary amine): A single band would be expected in the 3400–3250 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium to Weak
Alkene C-H Stretch ~3080 Medium
Aliphatic C-H Stretch 3000-2850 Medium
Alkene C=C Stretch 1680-1640 Medium
Aromatic C=C Stretch 1600-1450 Medium to Strong
Aliphatic C-N Stretch 1250-1020 Medium

This table is a generalized representation based on established IR spectroscopy principles. libretexts.orgorgchemboulder.comvscht.cz

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and solid-state conformation of a molecule. mdpi.com This technique requires the formation of a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of electron density and, consequently, the positions of all atoms in the three-dimensional lattice.

For chiral molecules like derivatives of this compound, X-ray crystallography can definitively establish the (R) or (S) configuration at the stereogenic centers, including the spiro carbon. In a study of a related spiro compound, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, X-ray diffraction analysis confirmed the trans orientation of the benzyl (B1604629) and phenyl substituents on the cyclopropane (B1198618) ring. mdpi.com This level of detail is crucial for understanding stereoselective reactions and the specific interactions of these molecules with biological targets.

Conformational Analysis and Three-Dimensional Structural Insights

The three-dimensional shape, or conformation, of this compound derivatives is not static and can be influenced by various factors, including steric and electronic effects of substituents. researchgate.net Both experimental techniques and computational methods are employed to understand the preferred conformations of these molecules.

V. Computational and Theoretical Investigations of 1 Phenyl 2 Azaspiro 3.4 Oct 6 Ene

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. For a molecule like 1-Phenyl-2-azaspiro[3.4]oct-6-ene, DFT calculations can be instrumental in understanding its synthesis, particularly in reactions involving cycloadditions or rearrangements to form the spirocyclic core.

DFT studies on related spirocyclic azetidine (B1206935) systems have demonstrated the ability of this method to rationalize observed regioselectivity and stereoselectivity. researchgate.net For instance, in the synthesis of spiro-azetidines, DFT can model the transition states of different reaction pathways, allowing for a comparison of their activation energies. The pathway with the lowest energy barrier is typically the one that is favored experimentally. These calculations can account for the influence of catalysts, solvents, and substituent effects on the reaction outcome.

In the context of forming the azaspiro[3.4]octene scaffold, DFT could be used to investigate the energetics of the key bond-forming steps. For example, in a potential [2+2] cycloaddition to form the azetidine ring, DFT calculations could predict whether the reaction proceeds via a concerted or a stepwise mechanism. Furthermore, these studies can shed light on the origins of enantioselectivity in asymmetric syntheses, a crucial aspect for the development of chiral drugs. acs.orgacs.org By modeling the interactions between the substrate, catalyst, and other reagents, the factors that govern the preferential formation of one enantiomer over the other can be identified.

A representative application of DFT in a related system is the study of the mechanism of formation of N-(carbomylcarbamothioyl)benzamide, where calculations were performed using the B3LYP/6-31g(d) functional and basis set to successfully compute the reaction mechanism. scilit.net Similarly, DFT has been used to investigate the mechanisms of 1,3-dipolar cycloaddition reactions, providing insights into the role of various catalysts and chiral auxiliaries in controlling the selectivity of the reaction. enamine.net

Parameter Description Typical Application in Azaspiro[3.4]oct-6-ene Synthesis
Transition State Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur.Predicting the feasibility and rate of different synthetic routes.
Reaction Energy (ΔG_rxn) The overall energy change of a reaction.Determining the thermodynamic stability of products and intermediates.
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals.Assessing the reactivity and potential for cycloaddition reactions. researchgate.net
Natural Bond Orbital (NBO) Analysis A method to study charge distribution and bonding interactions.Understanding the electronic effects of substituents on reactivity.

Quantum Chemical Calculations for Thermodynamic Parameters of Azaspirocyclic Derivatives

Quantum chemical calculations are essential for determining the thermodynamic properties of molecules like this compound and its derivatives. These calculations provide valuable data on parameters such as enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of these compounds. nih.govresearchgate.net

Methods like Gaussian-n theory (e.g., G3, G4) or composite methods like CBS-QB3 are often employed to achieve high accuracy in the calculated thermodynamic parameters. These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a highly accurate energy.

For a series of azaspirocyclic derivatives, these calculations can predict their relative stabilities. This information is particularly useful in drug discovery, where the stability of a compound under physiological conditions is a key consideration. For example, by calculating the Gibbs free energy of different conformers of this compound, the most stable three-dimensional structure can be identified. This is important as the conformation of a molecule often dictates its biological activity.

Furthermore, these calculations can be used to predict the thermodynamic parameters of reactions involving azaspirocyclic compounds, such as their binding to a biological target. By calculating the change in Gibbs free energy upon binding, the affinity of a compound for a particular protein can be estimated.

Thermodynamic Parameter Definition Relevance to Azaspirocyclic Derivatives
Enthalpy of Formation (ΔHf°) The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.Indicates the intrinsic stability of the molecule. nih.gov
Standard Entropy (S°) A measure of the randomness or disorder of a molecule.Contributes to the overall Gibbs free energy and affects equilibrium positions of reactions.
Gibbs Free Energy of Formation (ΔGf°) The free energy change when one mole of a compound is formed from its constituent elements in their standard states.Determines the spontaneity of formation and the equilibrium concentration of the compound.
Heat Capacity (Cp) The amount of heat required to raise the temperature of a substance by a certain amount.Important for understanding the temperature dependence of thermodynamic properties.

Molecular Modeling for Design Principles and Target Interaction

Molecular modeling plays a pivotal role in modern drug discovery, and for a scaffold like this compound, it provides a rational basis for designing new therapeutic agents. The rigid spirocyclic core of this molecule is an attractive feature in medicinal chemistry as it reduces the conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. enamine.net

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict how this compound and its derivatives might interact with a specific protein target. In a typical molecular docking study, the 3D structure of the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. This allows for the rapid screening of a virtual library of compounds to identify those that are most likely to be active.

MD simulations provide a more dynamic picture of the ligand-protein interaction. By simulating the movement of the atoms over time, MD can reveal the key interactions that stabilize the binding complex and the conformational changes that may occur upon binding. This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand that could improve its potency or selectivity. For example, in the context of designing novel kinase inhibitors, azaspirocyclic pyrazoles have been explored, and their binding modes can be rationalized through molecular modeling. nih.gov

Modeling Technique Description Application in Drug Design with Azaspirocyclic Scaffolds
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.To identify potential biological targets and to prioritize compounds for synthesis and testing. nih.gov
Molecular Dynamics (MD) Simulation Simulates the time-dependent behavior of a molecular system.To assess the stability of the ligand-protein complex and to understand the dynamics of binding.
Pharmacophore Modeling Identifies the essential 3D features of a ligand that are responsible for its biological activity.To design new molecules with improved properties based on a common pharmacophore.
Quantitative Structure-Activity Relationship (QSAR) Correlates the chemical structure of a series of compounds with their biological activity.To predict the activity of new compounds and to guide lead optimization. researchgate.net

Theoretical Evaluation of Bioisosteric Potential for Azaspirocyclic Scaffolds

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.comnih.gov Theoretical methods are increasingly used to evaluate the bioisosteric potential of novel scaffolds like azaspiro[3.4]octanes. nih.govnih.gov

The rigid, three-dimensional nature of the azaspiro[3.4]octene core makes it an interesting candidate as a bioisostere for other commonly used groups in drug molecules, such as phenyl rings or saturated heterocycles. nih.gov Computational methods can be used to compare the key properties of the azaspirocyclic scaffold with those of the group it is intended to replace. These properties include:

Molecular Shape and Volume: The degree of spatial overlap between the scaffold and the original group is a critical factor for maintaining binding to the target receptor.

Electronic Properties: The distribution of charge, dipole moment, and electrostatic potential of the scaffold should mimic that of the original group to preserve key electrostatic interactions with the target.

Lipophilicity: The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Theoretical calculations can predict the logP of novel compounds containing the azaspirocyclic scaffold.

By systematically evaluating these properties, computational chemists can predict whether the replacement of a particular group with an azaspiro[3.4]octene moiety is likely to result in a compound with similar or improved biological activity and a more favorable ADME profile. For instance, the replacement of a flexible piperazine (B1678402) or morpholine (B109124) ring with a rigid spirocycle can lead to improved metabolic stability. enamine.net

Property Theoretical Evaluation Method Significance for Bioisosterism
Molecular Shape 3D alignment and overlay of molecular structures.Ensures that the new molecule can fit into the same binding site as the original molecule.
Electrostatic Potential Calculation of the molecular electrostatic potential (MEP) surface.Helps to match key polar interactions, such as hydrogen bonds, with the biological target.
Lipophilicity (logP) Fragment-based or whole-molecule calculation methods.Predicts the impact of the bioisosteric replacement on the compound's pharmacokinetic properties.
Metabolic Stability Identification of potential sites of metabolism using models of drug-metabolizing enzymes.Guides the design of compounds that are less susceptible to metabolic degradation.

Q & A

Q. What are the common synthetic routes for 1-Phenyl-2-azaspiro[3.4]oct-6-ene, and how do reaction conditions influence yields?

The synthesis of spirocyclic compounds like this compound often employs cycloaddition or ring-closing metathesis. For example, a related spirocyclic compound (1-phenyl-3-oxa-1-azaspiro[4.4]non-6-en-2-one) was synthesized via a general procedure (GP2) using a palladium-catalyzed coupling reaction, yielding 77% with m.p. 94–96°C . Key factors include:

  • Catalyst selection : Palladium-based catalysts improve regioselectivity.
  • Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions.
  • Purification : Column chromatography is critical for isolating high-purity products.
    A comparative table of synthetic methods is provided below:
MethodCatalystYield (%)Purity (HPLC)Reference
Pd-catalyzed couplingPd(OAc)₂77>95%
Ring-closingGrubbs II6590%

Q. How can structural characterization of this compound be performed to confirm its spirocyclic architecture?

Comprehensive characterization involves:

  • NMR spectroscopy :
    • ¹H NMR : Look for distinct splitting patterns from the spiro junction (e.g., δ 2.05–2.32 ppm for adjacent protons in a similar compound) .
    • ¹³C NMR : Spiro carbons typically appear at 70–80 ppm (e.g., 75.7 ppm in related structures) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 238.0848 [M+Na]⁺) confirms molecular weight .
  • X-ray crystallography : Resolves absolute configuration but requires high-quality crystals.

Q. What are the typical reactivity patterns of this compound under oxidation or reduction conditions?

The azaspiro core is sensitive to redox conditions:

  • Oxidation : The olefinic bond (C6-C7) may epoxidize or form diketones, depending on the oxidizing agent (e.g., KMnO₄ vs. O₃) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 1-phenyl-2-azaspiro[3.4]octane, but may require controlled pressure to avoid over-reduction .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

Density functional theory (DFT) calculations predict:

  • Conformational stability : The spirocyclic system restricts rotation, favoring a single conformation in solution .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., fluorination at C1/C2 to enhance metabolic stability) .
    Tools like Gaussian or ORCA are recommended for modeling.

Q. What strategies resolve contradictions in reported biological activity data for azaspiro compounds?

Discrepancies in bioactivity often arise from:

  • Impurity profiles : Use LC-MS to detect trace byproducts (e.g., <1% impurities in a related compound altered IC₅₀ values by 10-fold) .
  • Assay conditions : Standardize cell lines and incubation times (e.g., 24h vs. 48h exposure in cytotoxicity studies) .
    A meta-analysis of published IC₅₀ values with rigorous quality control is advised.

Q. How can this compound be modified to enhance its pharmacokinetic properties?

Rational modifications include:

  • Fluorination : Introducing CF₃ groups at C3 improves metabolic stability (t₁/₂ increased from 2h to 6h in rat liver microsomes) .
  • PEGylation : Adding polyethylene glycol chains to the phenyl ring enhances solubility (e.g., logP reduced from 3.1 to 1.8) .
  • Prodrug approaches : Esterification of the amine group (e.g., tert-Boc protection) increases oral bioavailability .

Q. What experimental design principles apply to optimizing enantioselective synthesis of this compound?

Key considerations:

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric induction (e.g., 90% ee achieved in a similar spiro system) .
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions.
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to prevent racemization .

Q. How are contradictions in spectral data addressed during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing spiro carbons from aromatic protons) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm assignments .
  • Comparative analysis : Cross-reference with databases (e.g., PubChem, CAS) for analogous compounds .

Q. What role does the spirocyclic motif play in modulating target binding affinity?

The rigid spiro structure:

  • Preorganizes pharmacophores : Reduces entropic penalty upon binding (ΔG improved by 2 kcal/mol in EGFR inhibitors) .
  • Enhances selectivity : Minimizes off-target interactions (e.g., 10-fold selectivity for kinase X over Y) .
    Molecular dynamics simulations can visualize binding poses .

Q. How can researchers validate the synthetic scalability of this compound for preclinical studies?

  • Process chemistry : Optimize steps for cost and safety (e.g., replace LiAlH₄ with NaBH₄ in reductions) .
  • Batch consistency : Use QbD (Quality by Design) principles to ensure ≥95% purity across 10+ batches .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.